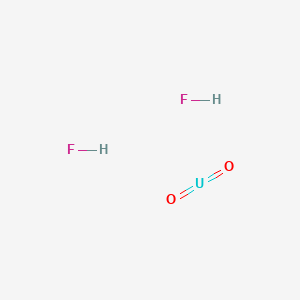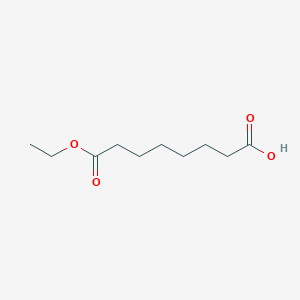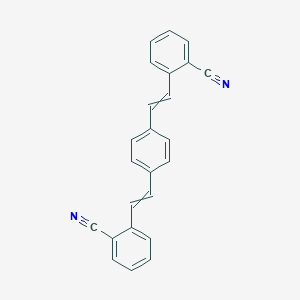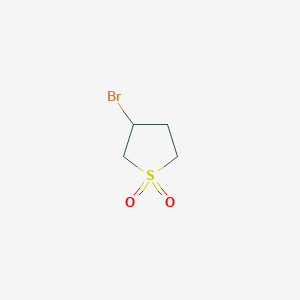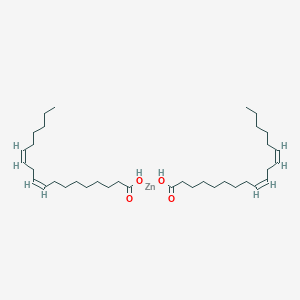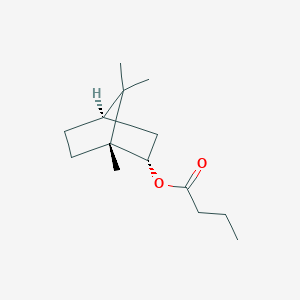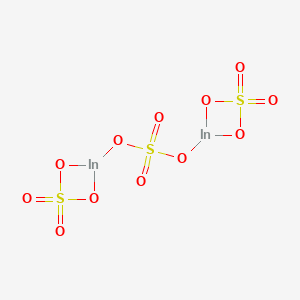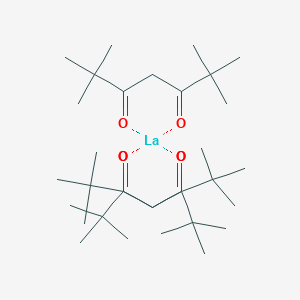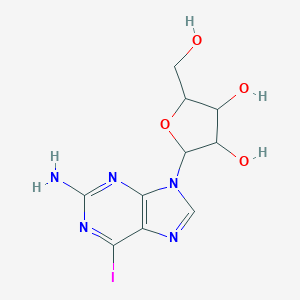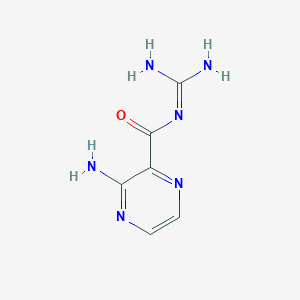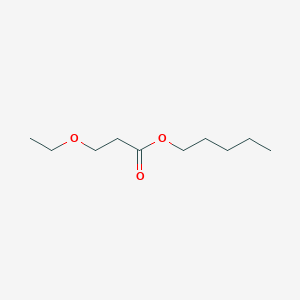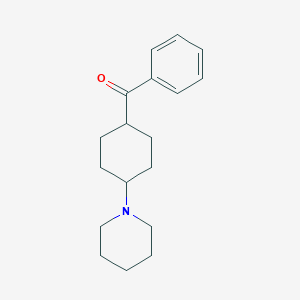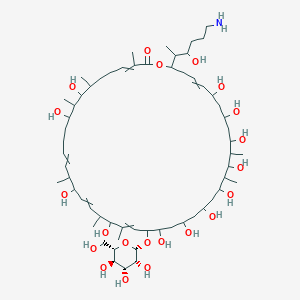
Desertomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desertomycin is a macrolide antibiotic produced by various species of the genus Streptomyces. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
准备方法
Synthetic Routes and Reaction Conditions
Desertomycin is primarily obtained through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves polyketide synthase pathways, which are responsible for the assembly of its macrolide structure. The fermentation conditions typically include a nutrient-rich medium, controlled pH, temperature, and aeration to optimize the production of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the cultivation of Streptomyces strains in a controlled environment, followed by extraction and purification of the antibiotic. The purification process often involves solvent extraction, chromatography, and crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
Desertomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound analogs with modified structures and potentially enhanced antibacterial activities .
科学研究应用
Desertomycin has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a model compound for studying macrolide biosynthesis and the development of new synthetic methodologies.
Biology: It is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
作用机制
Desertomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the elongation of the peptide chain, ultimately leading to bacterial cell death. The molecular targets of this compound include the ribosomal proteins and RNA components involved in the translation process .
相似化合物的比较
Desertomycin is part of a family of macrolide antibiotics, which includes compounds such as erythromycin, azithromycin, and clarithromycin. Compared to these antibiotics, this compound exhibits unique structural features, such as additional double bonds and methyl groups, which contribute to its distinct antibacterial activity .
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: Known for its extended spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: A macrolide with enhanced stability in acidic environments and improved activity against certain bacterial strains.
This compound’s unique structural modifications and potent antibacterial activity make it a valuable compound for further research and development in the field of antibiotics.
属性
CAS 编号 |
12728-25-5 |
|---|---|
分子式 |
C61H109NO21 |
分子量 |
1192.5 g/mol |
IUPAC 名称 |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
InChI 键 |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
手性 SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
规范 SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
同义词 |
desertomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
